molecular formula C18H12FN3O3 B12226575 5-Amino-7-(4-fluorobenzyl)-9-hydroxy-6h-pyrrolo[3,4-g]quinoline-6,8(7h)-dione

5-Amino-7-(4-fluorobenzyl)-9-hydroxy-6h-pyrrolo[3,4-g]quinoline-6,8(7h)-dione

Cat. No.: B12226575
M. Wt: 337.3 g/mol
InChI Key: TVIMAWXREYVISP-UHFFFAOYSA-N
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Description

5-Amino-7-(4-fluorobenzyl)-9-hydroxy-6h-pyrrolo[3,4-g]quinoline-6,8(7h)-dione is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-7-(4-fluorobenzyl)-9-hydroxy-6h-pyrrolo[3,4-g]quinoline-6,8(7h)-dione typically involves multiple steps, starting from readily available starting materials One common synthetic route involves the cyclization of appropriate precursors under specific conditions to form the quinoline core

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of advanced catalytic systems and green chemistry principles can enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Amino-7-(4-fluorobenzyl)-9-hydroxy-6h-pyrrolo[3,4-g]quinoline-6,8(7h)-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding quinone derivatives.

    Reduction: The compound can be reduced to modify the quinoline core or the functional groups.

    Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Amino-7-(4-fluorobenzyl)-9-hydroxy-6h-pyrrolo[3,4-g]quinoline-6,8(7h)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound with a simpler structure.

    8-Hydroxyquinoline: A derivative with a hydroxy group at the 8-position.

    4-Fluoroquinoline: A fluorinated quinoline derivative.

Uniqueness

5-Amino-7-(4-fluorobenzyl)-9-hydroxy-6h-pyrrolo[3,4-g]quinoline-6,8(7h)-dione is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other quinoline derivatives.

Properties

Molecular Formula

C18H12FN3O3

Molecular Weight

337.3 g/mol

IUPAC Name

7-[(4-fluorophenyl)methyl]-6,8-dihydroxy-5-iminopyrrolo[3,4-g]quinolin-9-one

InChI

InChI=1S/C18H12FN3O3/c19-10-5-3-9(4-6-10)8-22-17(24)12-13(18(22)25)16(23)15-11(14(12)20)2-1-7-21-15/h1-7,20,24-25H,8H2

InChI Key

TVIMAWXREYVISP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=O)C3=C(N(C(=C3C2=N)O)CC4=CC=C(C=C4)F)O)N=C1

Origin of Product

United States

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